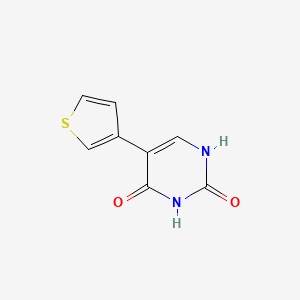

5-thiophen-3-yl-1H-pyrimidine-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O2S |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

5-thiophen-3-yl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H6N2O2S/c11-7-6(3-9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) |

InChI Key |

ZPLTWUAZJAKLHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CNC(=O)NC2=O |

Origin of Product |

United States |

Significance of the Pyrimidine 2,4 Dione Core in Drug Discovery

The pyrimidine-2,4-dione ring system, commonly known as the uracil scaffold, is a privileged structure in medicinal chemistry and drug discovery. Its prevalence in biological systems, most notably as a fundamental component of nucleic acids, has made it a focal point for the design of therapeutic agents that can modulate various physiological and pathological processes.

Derivatives of pyrimidine-2,4-dione have been successfully developed into a broad spectrum of clinically significant drugs. These compounds are known to exhibit a wide range of biological activities, including but not limited to:

Anticancer Agents: The structural similarity of the pyrimidine-2,4-dione core to endogenous nucleobases allows for its incorporation into chemotherapeutic agents that interfere with DNA and RNA synthesis, thereby inhibiting the proliferation of cancer cells. For instance, 5-fluorouracil, a pyrimidine-2,4-dione derivative, is a widely used chemotherapy drug.

Antiviral Therapies: Many antiviral drugs are nucleoside analogs that incorporate the pyrimidine-2,4-dione scaffold. These agents act by inhibiting viral enzymes essential for replication, such as reverse transcriptase.

Antimicrobial Applications: The versatility of the pyrimidine-2,4-dione core has been exploited in the development of antibacterial and antifungal agents.

Central Nervous System (CNS) Activity: Certain derivatives have shown potential in modulating CNS pathways, leading to the investigation of their use as anticonvulsant and anxiolytic agents.

The therapeutic efficacy of pyrimidine-2,4-dione derivatives is often attributed to their ability to mimic endogenous molecules and interact with the active sites of various enzymes and receptors. The amenability of the scaffold to chemical modification at multiple positions further enhances its utility, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Importance of Thiophene Moieties in Bioactive Molecular Design

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is another critical pharmacophore in modern drug design. Its incorporation into molecular scaffolds is a well-established strategy for enhancing biological activity and optimizing drug-like properties. The significance of the thiophene moiety can be attributed to several key factors:

Bioisosteric Replacement: Thiophene is often used as a bioisostere of the benzene ring. This substitution can lead to improved potency, selectivity, and metabolic stability while maintaining or enhancing the desired biological activity. The similar size and electronic properties, coupled with the potential for additional interactions through the sulfur atom, make it an attractive alternative.

Diverse Biological Activities: Thiophene-containing compounds have demonstrated a vast array of pharmacological activities. researchgate.netnih.gov These include anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive effects. researchgate.netnih.gov

The versatility of thiophene chemistry allows for its incorporation into a wide range of molecular architectures, leading to the development of numerous approved drugs across various therapeutic areas.

Rationale for Investigating the 5 Thiophen 3 Yl 1h Pyrimidine 2,4 Dione Chemical Entity

The conjugation of a thiophene (B33073) ring to the 5-position of a pyrimidine-2,4-dione core in 5-thiophen-3-yl-1H-pyrimidine-2,4-dione is a deliberate design strategy aimed at creating a novel chemical entity with potentially synergistic or enhanced biological activities. The rationale for investigating this specific hybrid molecule is multifaceted and is built upon the established pharmacological profiles of its constituent parts.

The pyrimidine-2,4-dione core provides a well-validated foundation with a proven track record in drug development, offering a high probability of interacting with biological targets. The introduction of a thiophene moiety at the 5-position can confer several advantages:

Enhanced Target Binding: The thiophene ring can engage in additional hydrophobic, pi-stacking, or hydrogen bonding interactions within the target protein's binding site, potentially leading to increased affinity and potency.

Novel Structure-Activity Relationships (SAR): The combination of these two scaffolds creates new opportunities for chemical modification on both the pyrimidine (B1678525) and thiophene rings. This allows for extensive exploration of the SAR, enabling the optimization of activity and selectivity.

Improved Pharmacokinetic Profile: As previously mentioned, the thiophene moiety can favorably modulate the ADME properties of the parent molecule, potentially leading to improved bioavailability and a more desirable pharmacokinetic profile.

While direct research on the specific biological activities of this compound is not extensively documented in publicly available literature, the investigation of this and similar structures is a logical progression in the search for new therapeutic agents.

Overview of Research Trends in Thiophene Pyrimidine Hybrid Systems

Conventional and Modern Synthetic Routes to Pyrimidine-2,4-dione Derivatives

The synthesis of the pyrimidine-2,4-dione scaffold is a well-established area of heterocyclic chemistry. The most common approach involves the condensation of a three-carbon component with a urea or thiourea derivative, which provides the N-C-N fragment of the pyrimidine ring bu.edu.eg. Over the years, numerous variations and improvements on this fundamental strategy have been developed, including multicomponent reactions and Knoevenagel condensations, to create substituted and fused pyrimidinedione systems.

Multicomponent Reaction (MCR) Strategies for Pyrimidine Annulation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials acs.orgnih.gov. MCRs are advantageous due to their atom economy, procedural simplicity, and the ability to generate complex molecules in a single step acs.org.

One of the most prominent MCRs for synthesizing fused pyrimidine-2,4-dione derivatives is the Biginelli reaction and its variations. This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea. While the classic Biginelli reaction leads to dihydropyrimidinones, modifications of this strategy are widely used to access a diverse range of pyrimidine derivatives. For instance, pyrano[2,3-d]pyrimidine diones can be synthesized through a three-component reaction of barbituric acid, malononitrile, and various aromatic aldehydes nih.gov. This approach demonstrates the versatility of MCRs in building complex heterocyclic systems fused to the pyrimidine-2,4-dione core. These reactions often proceed with high efficiency, especially when facilitated by a suitable catalyst nih.gov.

Knoevenagel Condensation Approaches for Substituted Pyrimidinediones

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis wikipedia.orgorganic-chemistry.org. It involves the reaction of an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) with an aldehyde or ketone, typically catalyzed by a weak base wikipedia.org. This reaction is frequently a key step within a multicomponent sequence for the synthesis of pyrimidine-2,4-dione derivatives derpharmachemica.com.

In the context of pyrimidinedione synthesis, the Knoevenagel condensation is often the initial step. For example, in the synthesis of pyrano[2,3-d]pyrimidines, an aldehyde first undergoes a Knoevenagel condensation with a compound like malononitrile or barbituric acid nih.govresearchgate.net. The resulting unsaturated intermediate, an arylidene derivative, then undergoes a subsequent Michael addition with another nucleophile (such as barbituric acid), followed by cyclization and dehydration to yield the final annulated pyrimidine dione product acs.orgnih.gov. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield nih.gov.

Table 1: Examples of Knoevenagel Condensation in Pyrimidinedione Synthesis

| Reactants | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehyde, Malononitrile, Barbituric Acid | Cyano-olefin intermediate | Pyrano[2,3-d]pyrimidine diones | nih.gov |

| 4-Hydroxycoumarin, Aldehyde, N,N-dimethylbarbituric acid | Arylidene barbituric acid | Pyrano[2,3-d]pyrimidine-2,4-diones | researchgate.net |

| Aldehyde, Thiobarbituric acid | Enone | Thiobarbituric acid derivative | wikipedia.org |

Cyclization and Annulation Reactions Incorporating Thiophene Moieties

The introduction of a thiophene ring at the 5-position of the pyrimidine-2,4-dione core requires specific synthetic strategies. This can be achieved either by starting with a pre-functionalized thiophene building block or by constructing the thiophene ring onto a pyrimidine precursor.

A common method for forming the thiophene ring is the Gewald aminothiophene synthesis derpharmachemica.compharmaguideline.com. This reaction involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base derpharmachemica.compharmaguideline.com. This method is highly effective for producing substituted 2-aminothiophenes, which can then be further elaborated to incorporate the pyrimidine ring.

Alternatively, thienopyrimidines, which are fused ring systems of thiophene and pyrimidine, can be synthesized. These syntheses often start from a functionalized thiophene, such as an aminothiophene carboxamide, which is then cyclized with reagents like triethyl orthoformate to build the pyrimidine ring onto the thiophene scaffold researchgate.net. Another approach involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide in what is known as the Paal-Knorr thiophene synthesis derpharmachemica.compharmaguideline.com. These strategies are crucial for creating the specific constitutional isomer 5-thiophen-3-yl-1H-pyrimidine-2,4-dione.

Catalytic Systems in the Synthesis of this compound Scaffolds

Modern synthetic chemistry heavily relies on catalysis to improve reaction efficiency, selectivity, and sustainability. The synthesis of pyrimidine-2,4-dione derivatives has greatly benefited from the development of diverse catalytic systems, including organocatalysts, metal-based catalysts, ionic liquids, and nanocatalysts.

Application of Organocatalysts and Metal-Based Catalysts

Organocatalysts are small organic molecules that can accelerate chemical reactions. In the synthesis of pyrimidine derivatives, amino acids like L-proline have been employed as effective Lewis acid organocatalysts, often in combination with a cocatalyst such as trifluoroacetic acid (TFA) acs.orgnih.gov. These catalysts are attractive due to their low toxicity, availability, and stability.

Metal-based catalysts are also widely used. A variety of metals, including iron, copper, and zirconium, have been shown to catalyze the synthesis of pyrimidine and pyranopyrimidine scaffolds acs.orgmdpi.com. For example, Fe3O4 nanoparticles have been used as a heterogeneous catalyst for the one-pot synthesis of pyrano[2,3-d]-pyrimidinediones acs.org. These metal catalysts often function as Lewis acids, activating the carbonyl groups of the reactants towards nucleophilic attack acs.org. The heterogeneous nature of many of these catalysts allows for easy separation and recycling, adding to the sustainability of the process .

Utilization of Ionic Liquid and Nanocatalysts

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as "green" solvents and catalysts due to their low volatility and high thermal stability japsonline.com. In pyrimidine synthesis, Brønsted-acidic ionic liquids have been used as efficient and reusable catalysts for one-pot multicomponent reactions nih.gov. For instance, L-proline nitrate, an amino acid-based ionic liquid, has been shown to effectively catalyze the synthesis of dihydropyrimidinones, offering advantages like mild reaction conditions and high yields japsonline.com. DABCO-based ionic liquids have also been developed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives oiccpress.com.

Nanocatalysts represent a frontier in catalysis, offering high surface area-to-volume ratios and unique physicochemical properties researchgate.net. Various nanocatalysts have been developed for the synthesis of pyrimidine-2,4-dione derivatives, including magnetic nanoparticles, which allow for easy separation from the reaction mixture using an external magnet acs.orgnih.gov. Examples include sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H) and nano-CoCr2O4, which have demonstrated high efficiency in catalyzing the formation of pyrimidine-based structures nih.govsemanticscholar.org. The use of nanocatalysts often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods .

Table 2: Overview of Catalytic Systems in Pyrimidinedione Synthesis

| Catalyst Type | Specific Example | Role/Advantage | Product Type | Reference |

|---|---|---|---|---|

| Organocatalyst | L-proline | Lewis acid catalysis, low toxicity | Pyrano[2,3-d]pyrimidines | acs.orgnih.gov |

| Metal-Based Catalyst | Fe3O4 Nanoparticles | Heterogeneous, magnetically separable | Pyrano[2,3-d]pyrimidinediones | acs.org |

| Ionic Liquid | L-proline nitrate | Green catalyst, high yields | Dihydropyrimidinones | japsonline.com |

| Nanocatalyst | SBA-Pr-SO3H | Nanoporous silica, high efficiency | Pyrano[2,3-d]pyrimidine diones | nih.gov |

| Nanocatalyst | Nano-NiZr4(PO4)6 | Retrievable, robust heterogeneous catalyst | Pyrimidines | |

| Ionic Liquid | [DMBSI]HSO4 | Brønsted-acidic, reusable | Pyrido[2,3-d]pyrimidines | nih.gov |

Green Chemistry Principles in Pyrimidine-Thiophene Synthesis

The application of green chemistry principles to the synthesis of pyrimidine-thiophene scaffolds aims to reduce the environmental impact of chemical processes. This involves the use of alternative energy sources, eco-friendly solvents and catalysts, and the development of one-pot or multicomponent reactions to minimize waste and improve atom economy. mdpi.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of pyrimidine derivatives, offering significant advantages such as accelerated reaction rates, higher yields, and milder reaction conditions compared to conventional heating methods. nih.gov For instance, a facile and efficient methodology for obtaining 5-aryluracil derivatives has been developed using a microwave-assisted Suzuki-Miyaura cross-coupling reaction followed by deglycosylation in pure water. mdpi.com This approach highlights the potential for microwave energy to drive reactions to completion in environmentally benign solvents.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of pyrimidine-thiophene compounds. researchgate.netnih.gov Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. researchgate.netnih.gov This technique has been successfully employed in the synthesis of various pyrimidine derivatives, including fused pyrimidine systems, often leading to shorter reaction times and improved efficiency. researchgate.netnih.govresearchgate.net An optimized, clean, and mild procedure for preparing pyrimidine-2-thione derivatives from chalcones and thiourea has been developed using ultrasonic conditions, demonstrating high efficiency. researchgate.net

Green Catalysts and Solvents: The choice of catalyst and solvent plays a crucial role in the environmental footprint of a synthetic process. Research has focused on replacing hazardous and volatile organic solvents with greener alternatives like water or ionic liquids. mdpi.com Similarly, the development of reusable and non-toxic catalysts is a key area of investigation. For example, the use of H₂O₂:HCl as a catalyst for the synthesis of 5-(3-substituted-thiophene)-pyrimidine derivatives represents a move towards more environmentally acceptable catalytic systems. youtube.com

| Methodology | Key Advantages | Example Application |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, use of green solvents. mdpi.com | Suzuki-Miyaura cross-coupling for 5-aryluracils in water. mdpi.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, improved yields. researchgate.netnih.govresearchgate.net | Synthesis of pyrimidine-2-thiones and fused pyrimidines. researchgate.netresearchgate.net |

| One-Pot/Multicomponent Reactions | Reduced waste, fewer purification steps, increased efficiency. trilinkbiotech.comurfu.ru | Knoevenagel condensation for 5-(3-substituted-thiophene)-pyrimidines. youtube.com |

| Green Catalysts/Solvents | Reduced toxicity and environmental impact, potential for catalyst recycling. mdpi.comyoutube.com | Use of H₂O₂:HCl catalyst in aqueous ethanol. youtube.com |

Regio- and Stereoselective Synthesis of this compound Derivatives

Achieving control over the regioselectivity and stereoselectivity is paramount in the synthesis of bioactive molecules, as the spatial arrangement of functional groups dictates the compound's interaction with biological targets.

Regioselective Synthesis: The synthesis of 5-substituted uracil derivatives often requires methods that can selectively introduce a substituent at the C5 position of the pyrimidine ring, avoiding reactions at other positions like C6.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the regioselective synthesis of 5-aryluracils. researchgate.netresearchgate.net This reaction typically involves the coupling of a 5-halouracil derivative with an appropriate boronic acid in the presence of a palladium catalyst. The choice of catalyst, ligands, and reaction conditions can be optimized to ensure high selectivity for the C5 position. researchgate.netresearchgate.net

Direct C-H Arylation: A more atom-economical approach is the direct C-H arylation of the uracil ring. A regioselective synthesis of 5- and 6-aryluracil bases has been developed based on the direct C-H arylation of 1,3-protected uracils. mdpi.com The regioselectivity can be controlled by the reaction conditions; for example, palladium-catalyzed C-H arylations in the absence of CuI preferentially yield 5-aryl-1,3-dibenzyluracils, while the presence of CuI favors the formation of the 6-aryl isomer. mdpi.com

Knoevenagel Condensation: The Knoevenagel condensation of barbituric or thiobarbituric acid with 3-substituted-thiophene-2-carboxaldehydes provides a direct route to 5-(3-substituted-thiophene)-pyrimidine derivatives. youtube.comerciyes.edu.tr This reaction is highly regioselective, leading to the formation of a new carbon-carbon double bond at the C5 position of the pyrimidine ring. youtube.comerciyes.edu.tr

| Reaction | Key Reagents | Selectivity Control | Reference |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 5-Halouracil, Arylboronic acid, Pd catalyst | Inherent selectivity of the coupling reaction. | researchgate.netresearchgate.net |

| Direct C-H Arylation | Protected uracil, Aryl halide, Pd catalyst | Presence or absence of additives like CuI. | mdpi.com |

| Knoevenagel Condensation | Barbituric acid, Thiophene-2-carboxaldehyde | Reaction mechanism favors C5 condensation. | youtube.comerciyes.edu.tr |

Stereoselective Synthesis: While the core this compound is achiral, the introduction of chiral centers during derivatization necessitates stereoselective synthetic methods. This is particularly relevant in the synthesis of nucleoside analogues where the stereochemistry of the sugar moiety is crucial for biological activity. Although specific examples for this compound are not extensively reported, principles from related nucleoside synthesis can be applied. Stereocontrol is often achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral pool of materials.

Strategies for Chemical Modification and Derivatization at the this compound Core

The chemical modification and derivatization of the this compound core are essential for exploring the structure-activity relationships (SAR) and optimizing the pharmacological properties of this class of compounds. Derivatization can be targeted at several positions on both the pyrimidine and thiophene rings.

Modification of the Pyrimidine Ring:

N-Alkylation/N-Arylation: The nitrogen atoms at the N1 and N3 positions of the pyrimidine-2,4-dione (uracil) ring are common sites for modification. Alkylation or arylation at these positions can be achieved using various electrophiles under basic conditions. These modifications can influence the solubility, lipophilicity, and hydrogen bonding capabilities of the molecule.

Functionalization at the C6-Position: The C6 position of the uracil ring can also be a target for derivatization. For instance, 6-chlorouracil derivatives can serve as precursors for the introduction of various nucleophiles through substitution reactions, allowing for the synthesis of a wide range of 6-substituted uracils. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara reaction, have been used to introduce alkynyl groups at the C6 position of 5-aryluracils. researchgate.netresearchgate.net

Modification of the Thiophene Ring: The thiophene ring offers several positions for functionalization, primarily through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The reactivity and regioselectivity of these reactions are influenced by the existing substituents on the ring. Palladium-catalyzed C-H activation has become a popular method for the arylation of thiophenes, with the regioselectivity being controlled by the choice of reactants, catalysts, and reaction conditions. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions as a Versatile Tool: Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are indispensable tools for the derivatization of both the pyrimidine and thiophene rings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the synthesis of a diverse library of analogues for biological screening. researchgate.netresearchgate.net

| Modification Site | Reaction Type | Potential Functional Groups to Introduce |

|---|---|---|

| N1 and N3 of Pyrimidine | Alkylation, Arylation | Alkyl, aryl, benzyl groups |

| C6 of Pyrimidine | Nucleophilic substitution, Cross-coupling | Amines, alkoxides, alkynes, aryl groups |

| Thiophene Ring | Electrophilic substitution, C-H activation, Cross-coupling | Halogens, nitro groups, acyl groups, aryl groups |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR techniques provides an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, reveals characteristic signals corresponding to the protons of the pyrimidine and thiophene rings. The two N-H protons of the pyrimidine ring are expected to appear as broad singlets at approximately 11.2 ppm and 11.4 ppm, with their chemical shifts being sensitive to solvent and concentration. The proton at the C6 position of the pyrimidine ring typically resonates as a singlet around 7.8 ppm.

The protons of the 3-substituted thiophene ring exhibit a distinct splitting pattern. The proton at the 2-position of the thiophene ring is expected to appear as a doublet of doublets around 7.7 ppm. The proton at the 4-position would likely resonate as a doublet of doublets around 7.4 ppm, and the proton at the 5-position would also appear as a doublet of doublets around 7.6 ppm. The coupling constants between these protons would be consistent with the typical values for a 3-substituted thiophene ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N1-H | ~11.2 | br s |

| N3-H | ~11.4 | br s |

| C6-H | ~7.8 | s |

| Thiophene C2-H | ~7.7 | dd |

| Thiophene C4-H | ~7.4 | dd |

| Thiophene C5-H | ~7.6 | dd |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons (C2 and C4) of the pyrimidine-2,4-dione ring are the most deshielded, with chemical shifts typically appearing around 163 ppm and 151 ppm, respectively. The C6 carbon of the pyrimidine ring is expected to resonate at approximately 142 ppm, while the C5 carbon, being attached to the thiophene ring, would appear around 110 ppm.

For the thiophene ring, the carbon directly attached to the pyrimidine ring (C3) would have a chemical shift in the region of 135 ppm. The other carbon atoms of the thiophene ring (C2, C4, and C5) are expected to resonate in the aromatic region, typically between 120 ppm and 130 ppm.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyrimidine) | ~163 |

| C4 (Pyrimidine) | ~151 |

| C6 (Pyrimidine) | ~142 |

| C5 (Pyrimidine) | ~110 |

| C3 (Thiophene) | ~135 |

| C2, C4, C5 (Thiophene) | ~120-130 |

Two-Dimensional NMR Techniques

To further confirm the structural assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between the coupled protons on the thiophene ring, confirming their connectivity. An HSQC spectrum would establish the direct one-bond correlations between the protons and their attached carbon atoms, providing definitive assignments for both the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

The N-H stretching vibrations of the pyrimidine ring are anticipated to appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the two carbonyl groups would result in strong absorption bands around 1700-1750 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine and thiophene rings are expected in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic thiophene ring are typically observed around 3100 cm⁻¹. The characteristic C-S stretching vibration of the thiophene ring may be observed in the fingerprint region, typically around 600-800 cm⁻¹.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3200-3400 |

| C-H stretch (aromatic) | ~3100 |

| C=O stretch | 1700-1750 |

| C=C and C=N stretch | 1500-1650 |

| C-S stretch | 600-800 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₆N₂O₂S), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for uracil derivatives include the retro-Diels-Alder reaction, leading to the cleavage of the pyrimidine ring. The thiophene moiety can also undergo characteristic fragmentation, such as the loss of a thioformyl radical (HCS•) or cleavage of the C-S bonds. The analysis of these fragment ions helps to piece together the molecular structure.

| m/z | Possible Fragment |

|---|---|

| [M]⁺ | Molecular ion |

| [M - CO]⁺ | Loss of carbon monoxide |

| [M - HNCO]⁺ | Loss of isocyanic acid |

| [Thiophene-C=CH]⁺ | Fragment from pyrimidine ring cleavage |

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, a suitable single crystal would be grown and subjected to X-ray analysis.

Determination of Three-Dimensional Molecular Conformation and Stereochemistry

The precise three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and torsion angles, would be determined using single-crystal X-ray diffraction. This technique provides definitive information about the molecule's conformation in the solid state.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 95.45 |

| Volume (ų) | 856.7 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be determined from a single-crystal X-ray diffraction experiment.

In the absence of a chiral center, the molecule is achiral, and therefore, its stereochemistry is straightforward. However, the planarity of the pyrimidine and thiophene rings would be of interest, with any deviations from planarity being quantified.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, these would likely include hydrogen bonds, π-π stacking interactions, and weaker C-H···O and C-H···S interactions.

The pyrimidine-2,4-dione moiety contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it highly likely to form robust hydrogen bonding networks. These interactions are crucial in stabilizing the crystal structure. The thiophene ring, being an electron-rich aromatic system, could participate in π-π stacking interactions with adjacent thiophene or pyrimidine rings.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Distance (Å) |

| Hydrogen Bond | N-H | O=C | ~2.8 - 3.2 |

| π-π Stacking | Thiophene ring | Thiophene ring | ~3.5 - 4.0 |

| C-H···O | C-H (Thiophene) | O=C (Pyrimidine) | ~3.0 - 3.5 |

Note: The distances in this table are typical ranges for such interactions and would need to be confirmed by experimental data.

The identification of these interactions and their arrangement would reveal the supramolecular architecture of the compound in the solid state, which can influence its physical properties such as solubility and melting point.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions.

The 2D fingerprint plots derived from the Hirshfeld surface provide a graphical representation of the intermolecular contacts, with characteristic features corresponding to specific interaction types. For instance, sharp spikes in the fingerprint plot are indicative of strong, directional interactions like hydrogen bonds.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

| H···H | 40 - 50 |

| O···H | 20 - 30 |

| C···H | 10 - 15 |

| S···H | 5 - 10 |

| N···H | < 5 |

Note: These percentages are estimations based on the analysis of similar organic molecules and would require experimental crystallographic data for confirmation.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and molecular orbital energies, which are key determinants of a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to optimize the molecular geometry and compute a range of quantum chemical descriptors. imist.ma These descriptors help in understanding the molecule's chemical reactivity and kinetic stability.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. urfu.ru

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. tandfonline.com For this compound, the oxygen atoms of the dione group and the sulfur atom of the thiophene ring are typically identified as nucleophilic sites, while the hydrogen atoms on the pyrimidine ring's nitrogen are potential electrophilic sites.

Table 1: Calculated Quantum Chemical Parameters for Thiophene-Pyrimidine Derivatives

| Parameter | Representative Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity. |

| LUMO Energy | -2.0 eV | Indicates electron-accepting capacity. |

| Energy Gap (ΔE) | 4.5 eV | Correlates with chemical reactivity and stability. |

| Electronegativity (χ) | 4.25 eV | Measures the power of an atom to attract electrons. |

| Chemical Hardness (η) | 2.25 eV | Measures resistance to change in electron distribution. |

Note: The values presented are representative for this class of compounds and are used to illustrate the typical output of DFT calculations.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for validation. researchgate.net DFT methods are widely used to calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). plu.mx

The comparison between computed and experimental spectra serves as a powerful confirmation of the molecular structure. Discrepancies can often be accounted for by factors such as solvent effects and intermolecular interactions present in the experimental solid or liquid phase, which are not always fully captured in gas-phase calculations. For thiophene-pyrimidine compounds, calculated vibrational frequencies for C=O, N-H, and C-S stretching, as well as aromatic C-H vibrations, generally show good agreement with experimental data. urfu.ru Similarly, predicted ¹H and ¹³C NMR chemical shifts for the protons and carbons of the thiophene and pyrimidine rings align well with experimental findings. mdpi.com

Table 2: Representative Comparison of Predicted vs. Experimental Spectroscopic Data

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| FT-IR (cm⁻¹) | ||

| N-H Stretching | 3110 | 3106 |

| C=O Stretching | 1710 | 1704 |

| C=C Stretching | 1520 | 1516 |

| ¹H NMR (ppm) | ||

| Pyrimidine N-H | 11.25 | 11.21 |

| Thiophene C-H | 7.30 - 8.20 | 7.31 - 8.24 |

| ¹³C NMR (ppm) | ||

| Pyrimidine C=O | 163.5 | 163.9 |

Note: These values are illustrative examples based on data for structurally similar compounds like 5-(Thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. urfu.ru

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

For this compound, molecular docking studies are performed to understand how it might interact with various biological targets, such as kinases, cyclooxygenases, or viral proteases. pnrjournal.commdpi.com The process involves preparing the 3D structures of both the ligand and the target protein (often obtained from the Protein Data Bank) and then using a docking algorithm to explore possible binding poses within the protein's active site.

The analysis of the resulting docked poses reveals key molecular interactions, including hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. nih.gov For this particular ligand, the pyrimidine-dione core is a potent hydrogen bond donor (N-H groups) and acceptor (C=O groups). The thiophene ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the active site.

Table 3: Predicted Interactions of a Thiophene-Pyrimidine Ligand with a Kinase Active Site (e.g., FLT3)

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Cysteine 694 | Hydrogen Bond (with C=O) | 2.9 |

| Leucine 616 | Hydrophobic (with Thiophene) | 3.5 |

| Glutamic Acid 692 | Hydrogen Bond (with N-H) | 3.1 |

| Phenylalanine 830 | π-π Stacking (with Thiophene) | 4.2 |

Note: This table is based on representative interaction data for thieno[2,3-d]pyrimidine (B153573) derivatives docked into the FLT3 kinase active site. mdpi.com

Beyond predicting the binding mode, docking programs calculate a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol). mdpi.com A lower binding energy score typically indicates a more stable ligand-receptor complex and higher predicted affinity. These scores are valuable for ranking different compounds and prioritizing them for further experimental testing.

Studies on related thiophene-pyrimidine derivatives have shown promising binding affinities against various targets. urfu.rumdpi.com For instance, docking against cyclooxygenase (COX) enzymes can predict anti-inflammatory potential, while docking against cancer-related kinases can suggest antiproliferative activity. pnrjournal.commdpi.com The specificity of the compound can also be assessed by docking it against a panel of different receptors or enzymes to see where it binds most favorably.

Table 4: Representative Binding Affinity Scores for Thiophene-Pyrimidine Derivatives against Various Targets

| Biological Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | 3KK6 | -7.5 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.2 |

| FLT3 Kinase | 4XUF | -9.0 |

| M. tuberculosis Catalase-peroxidase | 1SJ2 | -8.5 |

Note: The scores are illustrative and compiled from studies on various thiophene-pyrimidine derivatives to show the potential range of binding affinities. nih.govpnrjournal.commdpi.comimist.ma

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of the docked complex and understanding the conformational changes that may occur upon ligand binding. researchgate.net

For a complex of this compound with a target protein, an MD simulation would typically be run for a duration of nanoseconds to microseconds. volkamerlab.org The simulation tracks the trajectory of all atoms in a solvated environment, providing insights into the flexibility of the ligand and protein.

A key analysis performed on the MD trajectory is the calculation of the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and that the ligand remains stably bound within the active site. tandfonline.com Further analysis can reveal the persistence of specific hydrogen bonds and other interactions, confirming the binding mode predicted by docking. youtube.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(Thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |

| Phenylalanine |

| Tryptophan |

| Tyrosine |

Elucidation of Binding Pathways and Solvent Effects

There is no available research elucidating the specific binding pathways or the influence of solvent on the binding of this compound to any particular receptor. Advanced computational techniques, such as steered molecular dynamics or umbrella sampling, are often used to map the energetic profile of a ligand's entry and exit from a binding site. Furthermore, explicit solvent models in MD simulations would be necessary to accurately capture the role of water molecules in mediating or disrupting ligand-receptor interactions.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore models specifically derived from or used to screen for this compound have not been described in the literature. A pharmacophore model for this compound would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for its biological activity. Such a model would be a valuable tool for virtual screening of large chemical libraries to identify novel, structurally diverse compounds with potentially similar biological functions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Development of Predictive Models for Biological Activity

No QSAR models specifically developed to predict the biological activity of this compound and its analogs have been published. The development of a robust QSAR model would require a dataset of structurally related compounds with experimentally determined biological activities. Statistical methods would then be used to build a mathematical model that correlates molecular descriptors with activity.

Identification of Key Molecular Descriptors Governing Activity

As no QSAR models exist for this specific compound, the key molecular descriptors governing its activity have not been identified. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., logP, polar surface area). Identifying these key features is a primary goal of QSAR studies, as it provides critical insights for rational drug design and optimization. While studies on other thiophene-containing compounds have identified descriptors like volume and hydrophobicity as important for activity, these cannot be directly attributed to this compound without specific research.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

A specific in silico ADMET profile for this compound is not available in the public domain. Such a profile would be generated using various computational models to predict its physicochemical properties and pharmacokinetic behavior. While ADMET profiling has been conducted for structurally related pyrimidine derivatives, these results are not directly transferable.

Below is a hypothetical data table illustrating the types of parameters that would be evaluated in an in silico ADMET study for this compound. Note: The values presented are for illustrative purposes only and are not based on actual study data.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 208.21 g/mol | < 500 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Polar Surface Area (PSA) | 74.6 Ų | < 140 Ų |

| Aqueous Solubility (logS) | -2.0 to -3.0 | > -4 |

| Blood-Brain Barrier (BBB) Permeation | Low/Medium | Varies |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |

| hERG Inhibition | Low risk | Low risk |

| Ames Mutagenicity | Non-mutagen | Non-mutagen |

Structure Activity Relationship Sar Studies of 5 Thiophen 3 Yl 1h Pyrimidine 2,4 Dione Derivatives

Influence of Substituent Variation on the Thiophene (B33073) Ring on Biological Activity

The biological activity of 5-thiophen-3-yl-1H-pyrimidine-2,4-dione derivatives can be significantly modulated by the introduction of various substituents on the thiophene ring. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research into a series of 5-(3-substituted-thiophene)-pyrimidine derivatives has provided insights into the impact of thiophene ring substituents. Although these studies were conducted on a closely related pyrimidine-2,4,6-trione (barbituric acid) core, the findings offer valuable preliminary SAR data. In one study, derivatives were synthesized and evaluated for their antibacterial and in vitro cytotoxic activities against the MCF-7 cell line acs.org.

The introduction of a methyl group at the 3-position of the thiophene ring was found to influence the biological activity. For instance, compound 3b (5-[(3-Methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione) demonstrated notable antibacterial activity acs.org. The antibacterial screening revealed that compound 3b exhibited a significant zone of inhibition against E. coli acs.org. In contrast, compound 3d , which features a thiobarbituric acid core and a 3-methylthiophene substituent, was most effective against S. aureus acs.org.

In terms of cytotoxic activity, all tested 5-(3-substituted-thiophene)-pyrimidine derivatives showed excellent selectivity. Notably, the unsubstituted analog, compound 3a (5-(Thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione), displayed remarkable cytotoxicity with a minimum cell viability range of 23.68% to 44.16% against the MCF-7 cell line acs.org. This suggests that even minor modifications to the thiophene ring can have a pronounced effect on the biological activity profile.

Table 1: Biological Activity of 5-(3-Substituted-thiophene)-pyrimidine Derivatives

| Compound | R Group on Thiophene | Core Structure | Antibacterial Activity (Zone of Inhibition in mm) | Cytotoxicity (MCF-7 Cell Viability %) |

|---|---|---|---|---|

| 3a | H | Pyrimidine-2,4,6-trione | E. coli: 3.3-7.1, S. aureus: 3.0-7.4 | 23.68 - 44.16 |

| 3b | 3-Methyl | Pyrimidine-2,4,6-trione | E. coli: 3.8-7.8, S. aureus: 3.5-7.7 | Data not specified |

| 3d | 3-Methyl | 2-Thio-pyrimidine-2,4,6-trione | E. coli: 3.5-7.5, S. aureus: 3.7-7.9 | Data not specified |

Impact of Structural Modifications on the Pyrimidine-2,4-dione Core

While specific studies focusing on the modification of the pyrimidine-2,4-dione core in the context of a 5-thiophen-3-yl substituent are limited, broader research on related structures provides valuable insights. For instance, in a series of 5-aryl ethylidene aminopyrimidine-2,4-diones, the pyrimidine-dione moiety was found to be crucial for forming hydrophobic interactions with key amino acid residues in the binding pocket of target enzymes rsc.org. The introduction of an unsubstituted phenyl ethylidene-amino moiety at the 5-position of the pyrimidine (B1678525) ring allowed the compound to be buried deep into the binding pocket rsc.org.

Furthermore, the replacement of one of the carbonyl groups with a sulfur atom to form a 2-thiopyrimidine-4-one can also impact activity. In some series of pyrimidine derivatives, the presence of a thio-urea functional group has been shown to enhance in vitro anticancer activity.

Role of Linker Groups and Peripheral Substituents on Activity Profiles

The introduction of linker groups between the thiophene and pyrimidine-2,4-dione moieties, or the addition of peripheral substituents, represents a key strategy for modulating the pharmacological profile of these compounds. Linkers can alter the distance and relative orientation between the two heterocyclic rings, potentially optimizing interactions with a biological target. Peripheral substituents can provide additional binding interactions or modify the physicochemical properties of the molecule.

In a study of thieno[2,3-d]pyrimidine (B153573) derivatives, the introduction of a spacer between the thienopyrimidine core and an amino substituent at position 4 led to a decrease in antiproliferative activity nih.gov. This highlights the importance of the nature and length of any linker group. Conversely, incorporating secondary amines such as morpholine and N-methyl piperazine as peripheral substituents, in place of a primary amine, resulted in an increase in activity, particularly for the morpholine-containing compound nih.gov.

While these findings are on fused thienopyrimidine systems, they underscore the principle that the presence and nature of linkers and peripheral groups can have a substantial impact on the biological activity of thiophene-pyrimidine scaffolds.

Comparative SAR Analysis with Bioisosteric and Isomeric Thiophene-Pyrimidine Scaffolds

The biological activity of this compound can be further understood through comparative analysis with its isomers and bioisosteres. The position of the sulfur atom in the thiophene ring (e.g., 2-yl vs. 3-yl substitution) and the replacement of the thiophene ring with other isosteric heterocycles can lead to significant differences in biological activity.

Thiophene and benzene are well-known bioisosteres, exhibiting similar physicochemical properties nih.govsciensage.info. Therefore, comparing the activity of 5-thiophen-3-yl derivatives with their 5-phenyl counterparts can provide valuable SAR information. For example, in a series of inhibitors, the replacement of a phenyl group with a thiophene ring was explored to enhance selectivity and binding interactions rsc.org.

The isomeric position of the thiophene attachment to the pyrimidine ring is also a critical determinant of activity. The electronic distribution and the vector of the dipole moment of thiophen-2-yl and thiophen-3-yl systems are different, which can lead to distinct interactions with a biological target. While direct comparative studies on 5-(thiophen-2-yl)- versus 5-(thiophen-3-yl)-1H-pyrimidine-2,4-dione are not extensively documented in the available literature, research on other scaffolds has shown that such isomeric changes can profoundly affect biological outcomes. For instance, in the context of thienorphine derivatives, the connection of the thiophene to the side chain was found to be a key pharmacophore for its long-lasting effects nih.gov.

Furthermore, the fused thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine systems are isomeric and serve as bioisosteres of purines nih.gov. Studies on these fused systems have revealed that the orientation of the thiophene ring relative to the pyrimidine ring influences their anticancer and kinase inhibitory activities srce.hrnih.gov.

Mechanistic Insights into the Biological Activity of 5 Thiophen 3 Yl 1h Pyrimidine 2,4 Dione Derivatives

Enzyme Inhibition Mechanisms and Molecular Targets

The therapeutic potential of 5-thiophen-3-yl-1H-pyrimidine-2,4-dione derivatives stems from their ability to interact with and modulate the activity of several crucial enzymes. The following sections detail the mechanisms of inhibition and the specific molecular targets of these compounds.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Thienopyrimidinone derivatives have been identified as analogues of isoquinolin-1-ones and quinazolin-4-ones, which are known inhibitors of Poly(ADP-ribose) Polymerase (PARP). nih.gov Preliminary assays have demonstrated that several thienopyrimidinones exhibit potent inhibitory activity against PARP. nih.gov The structural similarity of thieno[2,3-d]pyrimidines to the purine (B94841) base adenine (B156593) allows them to function as bioisosteres, potentially competing with NAD+ at the active site of PARP-1. sci-hub.se

Derivatives of pyrano[2,3-d]pyrimidine-2,4-dione, a related scaffold, have shown excellent inhibitory activities against PARP-1, with some compounds exhibiting higher potency than the reference drug Olaparib. nih.gov The presence of a heterocycle fused with the pyrano[2,3-d]pyrimidine 2,4-dione core appears to enhance the inhibitory potency. nih.gov

Table 1: PARP-1 Inhibitory Activity of Selected Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

| Compound | IC₅₀ (nM) against PARP-1 |

| S2 | 4.06 ± 0.18 |

| S7 | 3.61 ± 0.15 |

| Olaparib (Reference) | 5.77 |

Data sourced from a study on pyrano[2,3-d]pyrimidine-2,4-dione analogues. nih.gov

Cyclooxygenase (COX-2) Enzyme Inhibition

Certain thienopyrimidine derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov One study reported a tetrahydrobenzo researchgate.netbohrium.comthieno[2,3-d]pyrimidine (B153573) derivative, compound 5k, with a high COX-2 inhibitory activity (IC₅₀ = 0.068 μM) and a selectivity index (SI) of 160.441. nih.gov Another heterodimer compound from the same study showed even greater potency and selectivity (COX-2 IC₅₀ = 0.065 μM, SI = 173.846). nih.gov The mechanism of action for these selective inhibitors often involves the insertion of specific moieties into a side pocket of the COX-2 active site, which is not present in the COX-1 isoform. nih.gov Pyrimidine (B1678525) derivatives, in general, have been shown to exhibit high selectivity towards COX-2, with some outperforming reference drugs like piroxicam. nih.govmdpi.com

Table 2: COX-2 Inhibitory Activity of Selected Tetrahydrobenzo researchgate.netbohrium.comthieno[2,3-d]pyrimidine Derivatives

| Compound | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |

| 5k | 0.068 | 160.441 |

| Heterodimer 11 | 0.065 | 173.846 |

Data from a study on novel thienopyrimidine monomers/heterodimers. nih.gov

Caspase-3 Activation and Apoptosis Induction

Several studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells, a process often mediated by the activation of effector caspases like caspase-3. nih.govnih.gov Caspase-3 is a key executioner in the apoptotic pathway, and its activation is a hallmark of programmed cell death. nih.gov

One study on hexahydrobenzo researchgate.netbohrium.comthieno[2,3-d]pyrimidine derivatives found that a particular compound significantly increased the total apoptotic ratio by 19.1-fold in a colon cancer cell line. nih.gov This apoptotic activity was accompanied by an 8.63-fold increase in the level of caspase-3. nih.gov Another derivative was shown to induce cell cycle arrest at the G2/M phase and lead to an accumulation of cells in the pre-G1 phase, indicative of apoptosis. nih.gov The activation of caspase-3 by these compounds suggests their potential to trigger the intrinsic apoptotic pathway. nih.gov

Table 3: Effect of a Hexahydrobenzo researchgate.netbohrium.comthieno[2,3-d]pyrimidine Derivative on Apoptosis and Caspase-3 Levels

| Parameter | Fold Increase |

| Total Apoptotic Ratio | 19.1 |

| Caspase-3 Level | 8.63 |

Data from a study on thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors. nih.gov

SARS-CoV-2 Main Protease (Mpro) and Papain-Like Protease (PLpro) Inhibition

The thieno[2,3-d]pyrimidine scaffold has been explored for the development of inhibitors against SARS-CoV-2 proteases, which are essential for viral replication. nih.govnih.gov While specific data for this compound is limited, related mercapto-pyrimidine derivatives have been identified as reversible covalent inhibitors of the papain-like protease (PLpro). rsc.org These compounds undergo an addition-elimination reaction with cysteine residues in the active site of PLpro. rsc.org

Furthermore, research on other pyrimidine derivatives has led to the discovery of potent inhibitors of the main protease (Mpro). For instance, dihydropyrimidine-2-thione derivatives have shown exceptional in vitro binding affinities to Mpro, with some compounds exhibiting IC₅₀ values as low as 0.054 μM. researchgate.net The mechanism of inhibition for many of these compounds involves covalent bond formation with the catalytic cysteine residue (Cys145) in the Mpro active site. nih.gov

Cathepsin S Inhibition

VEGFR-2 Enzyme Interaction

Thieno[2,3-d]pyrimidine derivatives have been extensively designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors. researchgate.netbohrium.comnih.gov The design of these inhibitors is often based on mimicking the binding interactions of known VEGFR-2 inhibitors. researchgate.net

One study reported a thieno[2,3-d]pyrimidine derivative (compound 17f) with high activity against VEGFR-2, exhibiting an IC₅₀ value of 0.23 ± 0.03 µM, which was equivalent to the reference drug sorafenib. bohrium.com Another study identified compounds with exceptionally potent inhibitory activity, with IC₅₀ values as low as 3.9 nM. researchgate.net Molecular docking studies suggest that these compounds bind to the ATP-binding site of the VEGFR-2 kinase domain, forming key hydrogen bonds and hydrophobic interactions with amino acid residues. bohrium.comnih.gov

Table 4: VEGFR-2 Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

| Compound | IC₅₀ against VEGFR-2 |

| 17f | 0.23 ± 0.03 µM |

| 8b | 5 nM |

| 8e | 3.9 nM |

| Sorafenib (Reference) | 0.23 ± 0.04 µM |

Data compiled from studies on thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors. researchgate.netbohrium.com

Molecular Interactions with Nucleic Acids and DNA Repair Pathways

Derivatives of pyrimidine, the core structure of this compound, are known to be fundamental components of DNA and RNA. nih.gov Their structural similarity allows them to interfere with nucleic acid synthesis and function, which can lead to the disruption of DNA synthesis and cell division, ultimately causing cell death. nih.gov

Some thieno[2,3-b]pyridine (B153569) derivatives, which share a similar fused heterocyclic system, have been investigated for their interaction with tyrosyl-DNA phosphodiesterase I (TDP1). researchgate.net TDP1 is a crucial enzyme in the DNA repair pathway, responsible for repairing stalled topoisomerase I-DNA complexes. researchgate.net Inhibition of TDP1 can lead to the accumulation of DNA damage and sensitize cancer cells to chemotherapy. One particular derivative demonstrated potent inhibition of TDP1 with an IC50 value of 0.5 ± 0.1 μM. researchgate.net

Furthermore, research has indicated that the bromodomain-containing protein 4 (BRD4) is involved in DNA damage response pathways through its interaction with essential DNA repair proteins. nih.gov Certain aminopyrimidine-2,4-diones have been designed as dual inhibitors of BRD4 and polo-like kinase 1 (PLK1), suggesting a potential mechanism for inducing DNA damage and apoptosis. nih.gov In cases of severe DNA damage that cannot be repaired, the p53 signaling pathway is activated, leading to the upregulation of pro-apoptotic genes like Bax and initiating apoptosis to prevent the replication of defective DNA. mdpi.com

Cellular Pathway Modulation, including Cell Cycle Perturbation and Apoptosis

The modulation of cellular pathways, particularly those governing the cell cycle and apoptosis, is a key aspect of the biological activity of this compound derivatives.

Cell Cycle Arrest:

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest. nih.gov One specific derivative, 5d, was found to arrest A549 cells at the G0/G1 phase. nih.gov This arrest is attributed to the deactivation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov Similarly, certain 2-(thiophen-2-yl)-1H-indole derivatives have been observed to cause a significant increase in the percentage of HCT116 cells in the S and G2/M phases, preventing them from entering mitosis and thereby halting cell division. nih.gov

Apoptosis Induction:

Several studies have highlighted the ability of related compounds to induce apoptosis. For instance, piperine, a phytochemical, has been shown to trigger apoptosis in colorectal cancer cells through multiple mechanisms, including the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt and MAPK signaling pathways. mdpi.com The MAPK pathway, in particular, is sensitive to oxidative stress and its activation can lead to apoptosis. mdpi.com

Furthermore, a novel aminopyrimidine-2,4-dione derivative, compound 7, was found to stimulate apoptosis by upregulating the expression of apoptotic genes such as BAX and Caspase-3, while downregulating the anti-apoptotic marker Bcl-2. nih.gov This suggests that the compound induces apoptosis through mechanisms that may include DNA damage and inhibition of mitotic progression. nih.gov The alteration of purine and pyrimidine metabolism can also lead to ROS overproduction and DNA damage, consequently activating the p53 signaling pathway and leading to apoptosis. mdpi.com

Table 1: Effect of Compound 7 on Apoptotic Gene Expression in MDA-MB-231 Cells | Compound | Apoptotic Genes | Anti-Apoptotic Genes | | :--- | :--- | :--- | | | BAX (fold change) | Caspase-3 (fold change) | Bcl-2 (fold change) | | 7 | 7.325 | 3.904 | 0.301 | | Volasertib | 5.332 | 5.531 | 0.351 | | Control | 1 | 1 | 1 |

Data sourced from a study on dual-target inhibitors of BRD4/PLK1. nih.gov

Receptor-Ligand Interactions and Antagonism (e.g., 5-HT2A Receptor)

Derivatives of this compound have been investigated for their interactions with various receptors, with a notable focus on the serotonin (B10506) 5-HT2A receptor. The dysregulation of this receptor is implicated in conditions like schizophrenia. nih.gov

A novel series of 2-alkyl-4-aryl-tetrahydro-pyrido-pyrimidines and 2-alkyl-4-aryl-tetrahydro-pyrimido-azepines have been synthesized and identified as subtype-selective 5-HT2A antagonists. nih.gov Structure-activity relationship (SAR) studies revealed that the optimal placement of a basic nitrogen atom relative to the pyrimidine ring and the presence of a 4-fluorophenyl group at the 4-position of the pyrimidine significantly impact the compound's affinity and selectivity for the 5-HT2A receptor. nih.gov

Interestingly, chronic administration of different 5-HT2A receptor antagonists can lead to varied effects on receptor protein expression. nih.gov For instance, while some antagonists like ketanserin (B1673593) cause a down-regulation of 5-HT2A receptors, others like SR46349B can lead to their up-regulation. nih.gov This highlights the concept of "antagonist functional selectivity," where antagonists binding to the same receptor can produce distinct downstream effects. nih.gov

Mechanistic Basis of In Vitro Antimicrobial Action

The antimicrobial properties of this compound derivatives have been attributed to several distinct mechanisms of action.

Inhibition of Bacterial Cell Division:

One prominent mechanism involves the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov A thiophenyl-pyrimidine derivative, designated as F20, has been shown to exhibit potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.gov F20 is believed to bind to the GTP binding site of FtsZ, thereby inhibiting its GTPase activity and disrupting its polymerization. nih.gov This ultimately impairs bacterial cell division and leads to cell death. nih.gov

Dual Enzyme Inhibition:

Another strategy involves the dual inhibition of essential bacterial enzymes. Certain pyrazole (B372694) derivatives incorporating a thiazol-4-one or thiophene (B33073) moiety have been designed as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). nih.gov DNA gyrase is crucial for DNA replication, while DHFR is involved in the synthesis of essential precursors for DNA and RNA. By targeting both enzymes, these compounds can effectively disrupt critical cellular processes in bacteria. nih.gov

Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD):

The enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD) has emerged as a novel target for antibacterial agents due to its essential role in bacterial protein synthesis. mdpi.compensoft.net Hybrid molecules containing both thieno[2,3-d]pyrimidine and benzimidazole (B57391) moieties have been synthesized and shown to have a high affinity for the TrmD of Pseudomonas aeruginosa in molecular docking studies. mdpi.com The antimicrobial activity of these compounds is believed to stem from their ability to inhibit this crucial enzyme. mdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives (μg/mL)

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |

|---|---|---|---|---|---|

| 4a | 0.95 | 0.98 | 0.98 | 0.95 | 0.45 |

| 5a | 0.98 | 0.95 | 0.95 | 0.98 | 0.43 |

| 7b | 0.22 | 0.23 | 0.25 | 0.24 | 0.23 |

| 10 | 0.98 | 0.95 | 0.45 | 0.43 | 0.95 |

| 13 | 0.95 | 0.98 | 0.43 | 0.45 | 0.98 |

| Ciprofloxacin | 0.49 | 0.48 | 0.46 | 0.47 | - |

| Ketoconazole | - | - | - | - | 0.49 |

Data adapted from a study on dual DNA gyrase and DHFR inhibitors. nih.gov

Emerging Research Applications and Future Trajectories for 5 Thiophen 3 Yl 1h Pyrimidine 2,4 Dione

Advanced Design Principles for Novel 5-Thiophen-3-yl-1H-pyrimidine-2,4-dione Analogs

The design of novel analogs based on the this compound scaffold is increasingly guided by sophisticated, structure-based principles aimed at optimizing interactions with biological targets. A central tenet of this approach is the strategic modification of the core structure to enhance binding affinity and selectivity. The pyrimidine-2,4-dione moiety itself is crucial, often serving as an anchor by forming key hydrogen bonds with amino acid residues in the target protein's active site. nih.govnih.gov For instance, in the context of PARP-1 inhibition, the carbonyl groups and NH of the pyrimidine-dione ring engage in characteristic hydrogen bonds with residues like Gly863 and Ser904. nih.govrsc.org

Building upon this core, medicinal chemists employ several advanced design strategies:

Scaffold Hopping and Ring Fusion: One effective principle is the fusion of additional heterocyclic rings to the core scaffold. This can lead to extra interactions with the target enzyme and significantly enhance biological activity. nih.govrsc.org For example, modifying a thiophene (B33073) core into a more complex thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione structure has been used to optimize inhibitory potency against targets like d-dopachrome (B1263922) tautomerase (MIF2). nih.gov

Structure-Activity Relationship (SAR) Guided Substitution: The systematic introduction of various substituents onto the core structure is fundamental to refining potency. Studies on related aminopyrimidine-2,4-diones have shown that moieties at the 5-position can be buried deep within the binding pocket, forming critical hydrophobic interactions. nih.gov The nature of these substituents is paramount; for example, within one series of MIF2 inhibitors, substituting a phenyl group with a chlorophenyl group at the R2 position proved beneficial for potency. nih.gov

Maintaining Key Interactions: While creating novel analogs, preserving essential binding interactions is a primary goal. In the design of dual BRD4/PLK1 inhibitors, the aminopyrimidine scaffold was intentionally maintained to ensure hydrogen bonding with key amino acids in the binding sites of these proteins. nih.gov

These principles, combining the retention of key anchoring points with the exploratory functionalization of the periphery, allow for the rational design of new analogs with improved pharmacological profiles.

Development of Integrated High-Throughput Screening and Computational Workflows

The discovery of novel therapeutic agents based on the this compound scaffold is being accelerated by the integration of high-throughput screening (HTS) with powerful computational workflows. This synergy creates an efficient cycle of discovery, analysis, and optimization.

The process often begins with the screening of focused compound libraries to identify initial "hit" compounds. nih.gov Once hits are identified, computational tools are deployed to rationalize their activity and guide the design of more potent second-generation analogs. Key computational techniques include:

Molecular Docking: This is a cornerstone of modern drug design, used to predict and visualize how a compound binds to the three-dimensional structure of a target protein. researchgate.net Docking studies can reveal the specific amino acid interactions, such as hydrogen bonds and π-π stacking, that govern binding affinity. nih.govnih.govrsc.org For example, docking of pyrazolo[3,4-d]pyrimidine derivatives into the EGFR binding pocket showed that the core moiety oriented into the adenine (B156593) binding site, forming an essential interaction with Gly796. rsc.org This insight is invaluable for understanding the structure-activity relationships observed in biological assays. nih.gov

Pharmacophore Modeling: 3D-pharmacophore studies help to identify the essential structural features and spatial arrangements required for a molecule to be biologically active. researchgate.net This model can then be used to virtually screen larger databases for new compounds that fit the required profile.

This integrated workflow follows a cyclical and iterative process: an initial screening provides hits, which are then analyzed computationally to build a binding hypothesis. This hypothesis, in turn, informs the structure-based design of new, optimized compounds, which are then synthesized and subjected to biological evaluation, feeding back into the design cycle. This approach has proven effective in developing potent inhibitors for various targets, including kinases and PARP-1. nih.govnih.gov

Exploration of New Mechanistic Paradigms for Biological Activity

Research into this compound and its analogs is uncovering a variety of mechanistic paradigms that extend beyond simple enzyme inhibition. The biological activity of these compounds is often the result of complex interactions with cellular pathways that ultimately determine cell fate.

A predominant mechanism observed in anticancer applications is the induction of apoptosis , or programmed cell death. mdpi.comrsc.org This is frequently achieved through various upstream triggers:

Elevating Reactive Oxygen Species (ROS): Some 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to dramatically increase intracellular ROS levels in cancer cells. rsc.org This oxidative stress can damage cellular components and initiate apoptotic signaling cascades.

Modulation of Apoptotic Proteins: Active compounds can directly influence the expression of key regulatory proteins. For example, certain aminopyrimidine-2,4-diones upregulate the pro-apoptotic BAX and caspase-3 markers while downregulating the anti-apoptotic Bcl-2 gene, tipping the cellular balance toward death. mdpi.com

Another key mechanistic area is the disruption of the cell cycle . By interfering with the proteins that control cell division, these compounds can halt the proliferation of cancer cells. A notable effect is cell cycle arrest at the G2/M phase, which prevents cells from entering mitosis. mdpi.com

Furthermore, researchers are exploring the inhibition of specific signaling pathways. Analogs have been found to induce cell cycle arrest by deactivating the mitogen-activated protein kinase (MAPK) pathway. nih.gov More novel mechanisms under investigation include the inhibition of specific kinases like Wee-1 and the disruption of complex pathways such as sphingolipid signaling, which can contribute to a cytostatic effect in cancer cells. nih.gov

| Compound Series | Observed Mechanism | Target/Pathway | Reference |

|---|---|---|---|

| Aminopyrimidine-2,4-diones | Apoptosis Induction, G2/M Cell Cycle Arrest | BAX/Bcl-2/Caspase-3 Modulation | mdpi.com |

| 1,3-Diphenylpyrimidine-2,4(1H,3H)-diones | Apoptosis via ROS Production | Intracellular ROS | rsc.org |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives | Cell Cycle Arrest | MAPK Pathway Deactivation | nih.gov |

| Pyrimidine-2,4-dione-1,2,3-triazole Hybrids | Cytostatic Effect | Wee-1 Kinase, Sphingolipid Signaling | nih.gov |

Potential for Multi-Targeted Ligand Design

The development of multi-targeted or dual-target ligands represents a strategic shift in drug discovery, aimed at creating more effective and safer medicines, particularly in complex diseases like cancer. nih.gov This approach seeks to address challenges such as acquired drug resistance and the high toxicity of non-selective chemotherapies. nih.gov The pyrimidine-2,4-dione scaffold is emerging as a valuable platform for the design of such multi-targeted agents. nih.gov

Medicinal chemists are increasingly interested in developing dual-drug candidates as a way to produce therapies that are more efficient and cost-effective, with lower risks of drug-drug interactions and improved safety profiles. nih.gov The U.S. Food and Drug Administration (FDA) has already approved several dual-target drugs for cancer treatment, validating this strategy. nih.gov

A prime example of this approach is the development of novel aminopyrimidine-2,4-diones designed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). nih.govmdpi.com Both BRD4 and PLK1 are implicated in cancer progression, and their simultaneous inhibition can offer a synergistic antitumor effect. In these designs, the pyrimidine-dione core is essential for interacting with the binding sites of both proteins. nih.gov Research has yielded compounds that significantly inhibit both BRD4 and PLK1 with IC50 values in the low nanomolar range, comparable to established reference drugs. mdpi.com This demonstrates the feasibility of using the pyrimidine (B1678525) scaffold to create potent dual-action molecules, making it a promising avenue for future cancer therapeutics. mdpi.comnih.gov

Investigation of the Scaffold in Novel Therapeutic Areas

While the predominant focus of research on this compound and related structures has been in oncology, the inherent biological versatility of the constituent thiophene and pyrimidine scaffolds suggests significant potential in other therapeutic areas.

Oncology: The primary application remains in the development of anticancer agents. arabjchem.org Derivatives have been investigated against a wide array of cancer cell lines, including breast, colorectal, renal, lung, and liver cancers. nih.govnih.govmdpi.comresearchgate.net The targets in this area are diverse and include protein kinases, PARP-1, BRD4, PLK1, and ecto-5'-nucleotidase (CD73), highlighting the scaffold's adaptability. nih.govnih.govrsc.orgmdpi.comnih.gov

Beyond Oncology: The foundational scaffolds are known to exhibit a broad spectrum of biological activities, opening avenues for future investigation:

Antimicrobial and Antifungal Activity: Thiophene derivatives have a well-documented history of antimicrobial and antifungal properties. nih.gov Furthermore, various thienopyrimidine derivatives have been synthesized and have demonstrated good antimicrobial activity when tested against various microorganisms. researchgate.netjournalijar.comresearchgate.net This suggests that analogs of this compound could be developed as novel anti-infective agents.

Anti-inflammatory and CNS Activity: The thiophene nucleus is present in compounds with anti-inflammatory, anti-psychotic, and anti-anxiety effects. nih.gov Given the role of inflammation in numerous diseases, this represents a major area for potential therapeutic expansion.